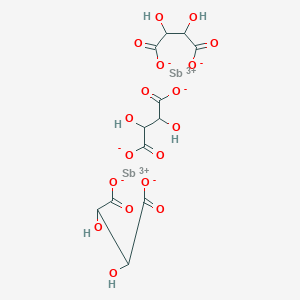
antimony(3+);2,3-dihydroxybutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Antimony potassium tartrate can be synthesized by reacting potassium hydrogen tartrate with antimony trioxide. The reaction typically involves dissolving potassium hydrogen tartrate in water and then adding antimony trioxide. The mixture is heated to facilitate the reaction, resulting in the formation of antimony potassium tartrate .
Industrial Production Methods
Industrial production of antimony potassium tartrate follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The compound is then crystallized and purified for various applications .
Chemical Reactions Analysis
Types of Reactions
Antimony potassium tartrate undergoes several types of chemical reactions, including:
Oxidation: Antimony(3+) can be oxidized to antimony(5+) under certain conditions.
Reduction: The compound can be reduced back to elemental antimony or lower oxidation states.
Substitution: Ligands in the coordination sphere of antimony can be substituted by other ligands
Common Reagents and Conditions
Oxidation: Hydrogen peroxide can oxidize antimony(3+) to antimony(5+).
Reduction: Reducing agents like aluminum or iron can reduce antimony(3+) to elemental antimony.
Substitution: Halogens such as chlorine or bromine can substitute ligands in the compound
Major Products Formed
Oxidation: Antimony pentoxide (Sb2O5)
Reduction: Elemental antimony (Sb)
Substitution: Antimony trihalides (e.g., SbCl3, SbBr3)
Scientific Research Applications
Antimony potassium tartrate has diverse applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its effects on biological systems, particularly its antimicrobial properties.
Medicine: Historically used in the treatment of parasitic diseases like schistosomiasis and leishmaniasis.
Industry: Utilized in the production of certain types of glass and ceramics .
Mechanism of Action
The mechanism by which antimony potassium tartrate exerts its effects involves the interaction with thiol-containing biomolecules. In biological systems, it is believed to inhibit key enzymes by binding to thiol groups, disrupting cellular functions. This mechanism is particularly relevant in its antiparasitic activity, where it interferes with the metabolism of the parasites .
Comparison with Similar Compounds
Similar Compounds
- Antimony trioxide (Sb2O3)
- Antimony pentoxide (Sb2O5)
- Antimony trihalides (e.g., SbCl3, SbBr3)
Uniqueness
Antimony potassium tartrate is unique due to its coordination with tartaric acid, which imparts specific chemical and biological properties. Unlike simple antimony oxides or halides, the tartrate complex allows for more targeted interactions in biological systems, making it particularly effective in medicinal applications .
This comprehensive overview highlights the significance of antimony potassium tartrate in various fields, from its synthesis and chemical behavior to its applications and mechanisms of action
Properties
Molecular Formula |
C12H12O18Sb2 |
|---|---|
Molecular Weight |
687.73 g/mol |
IUPAC Name |
antimony(3+);2,3-dihydroxybutanedioate |
InChI |
InChI=1S/3C4H6O6.2Sb/c3*5-1(3(7)8)2(6)4(9)10;;/h3*1-2,5-6H,(H,7,8)(H,9,10);;/q;;;2*+3/p-6 |
InChI Key |
SZXAQBAUDGBVLT-UHFFFAOYSA-H |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sb+3].[Sb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















